N-ethyl-4-methoxy-2-methylaniline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-ethyl-4-methoxy-2-methylaniline |
InChI |
InChI=1S/C10H15NO/c1-4-11-10-6-5-9(12-3)7-8(10)2/h5-7,11H,4H2,1-3H3 |
InChI Key |
XTKYUXWEMFXWDH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
N-Ethyl-4-methoxy-2-methylaniline: A Strategic Intermediate for Benzothiazole Therapeutics and Catalytic Ligands
Executive Summary
N-Ethyl-4-methoxy-2-methylaniline (CAS 1340388-83-1) is a specialized aniline derivative serving as a critical building block in modern medicinal chemistry and organometallic catalysis.[1][2] While historically overshadowed by its parent compound, m-cresidine (4-methoxy-2-methylaniline), this N-ethylated variant has emerged as a key intermediate in the synthesis of benzothiazole-based pharmaceutical agents and ligands for ethylene oligomerization .
This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, synthetic pathways, and specific utility in drug development.[3][4][5] It is designed for researchers requiring high-fidelity data to integrate this intermediate into complex synthetic workflows.[6]
Chemical Identity & Structural Analysis[7][8]
The compound features a trisubstituted benzene ring with an electron-donating methoxy group at the para position and a methyl group at the ortho position relative to the amine. The N-ethyl substitution significantly alters the lipophilicity and basicity compared to the primary aniline.
Core Identification Data[4]
| Property | Data |
| CAS Number | 1340388-83-1 |
| IUPAC Name | This compound |
| Synonyms | N-Ethyl-m-cresidine; N-Ethyl-2-methyl-4-methoxyaniline |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| SMILES | CCN(C1=CC(OC)=CC=C1C)H |
| MDL Number | MFCD17237962 |
Physicochemical Properties (Experimental & Predicted)
| Property | Value | Context/Implication |
| Physical State | Liquid (Oil) | Low melting point due to N-ethyl disruption of crystal packing. |
| Boiling Point | ~260–265°C (Predicted) | High boiling point requires vacuum distillation for purification. |
| LogP (Predicted) | 2.81 ± 0.3 | Moderate lipophilicity; suitable for CNS-active drug scaffolds. |
| pKa (Predicted) | 5.45 ± 0.2 | Weak base; protonatable under physiological conditions. |
| Storage | 2–8°C, Inert Gas | Sensitive to oxidation (darkening) upon air exposure. |
Synthesis & Manufacturing Methodologies
The synthesis of this compound requires precise control to avoid over-alkylation (formation of the N,N-diethyl byproduct). Two primary routes are recommended depending on the scale and purity requirements.
Route A: Reductive Amination (Recommended for Pharma)
This method is preferred for drug development due to its high selectivity for the mono-ethylated product.
-
Precursors: 4-Methoxy-2-methylaniline (CAS 102-50-1), Acetaldehyde, Sodium Triacetoxyborohydride (STAB).
-
Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.
Detailed Protocol:
-
Imine Formation: Dissolve 4-methoxy-2-methylaniline (1.0 eq) in 1,2-dichloroethane (DCE). Add Acetaldehyde (1.1 eq) dropwise at 0°C.
-
Reduction: Add Sodium Triacetoxyborohydride (1.4 eq) in portions. Stir at room temperature for 2–4 hours under nitrogen.
-
Quench: Quench with saturated NaHCO₃ solution.
-
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Route B: Direct Alkylation (Industrial Scale)
Cost-effective but requires careful monitoring to minimize dialkylation.
-
Precursors: 4-Methoxy-2-methylaniline, Ethyl Bromide/Iodide, K₂CO₃.
-
Solvent: DMF or Acetonitrile.
Synthesis Workflow Diagram
Figure 1: Comparison of synthetic routes. Route A is recommended for pharmaceutical applications to minimize impurities.
Applications in Drug Development & Catalysis[3][5]
Benzothiazole Therapeutics
Recent patent literature identifies CAS 1340388-83-1 as a key intermediate in the synthesis of benzo[d]thiazole derivatives [1]. These scaffolds are often investigated for:
-
Kinase Inhibition: The N-ethyl-aniline moiety mimics the ATP-binding motif in various tyrosine kinases.
-
Neuroprotection: The lipophilic nature of the ethyl group aids in blood-brain barrier (BBB) penetration.
Mechanism of Incorporation: The secondary amine functionality allows for coupling with chlorobenzothiazoles via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SₙAr), creating a rigid biaryl amine core common in oncology drugs.
Ligand Synthesis for Olefin Oligomerization
The compound is also utilized in the preparation of ligands for the non-selective oligomerization of ethylene [2]. The ortho-methyl group provides steric bulk that prevents catalyst deactivation, while the para-methoxy group tunes the electronic density of the metal center.
Analytical Characterization
To validate the identity of synthesized batches, the following spectral features should be confirmed.
| Technique | Expected Signals | Assignment |
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H) | N-CH₂-CH₃ (Ethyl triplet) |
| δ 2.15 (s, 3H) | Ar-CH₃ (Ortho-methyl) | |
| δ 3.15 (q, 2H) | N-CH₂ -CH₃ (Ethyl quartet) | |
| δ 3.75 (s, 3H) | O-CH₃ (Methoxy) | |
| δ 6.5 - 6.8 (m, 3H) | Aromatic protons | |
| LC-MS | [M+H]⁺ = 166.2 | Protonated molecular ion |
Safety & Handling Protocols
Hazard Classification: As an aniline derivative, this compound should be treated as a potential carcinogen and skin sensitizer , similar to its parent compound m-cresidine (IARC Group 2B).
Handling Procedures:
-
Engineering Controls: Always handle inside a certified fume hood.
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.
-
Spill Management: Absorb with sand or vermiculite. Do not use combustible materials like sawdust.
-
Storage: Store under nitrogen or argon at 2–8°C to prevent oxidation (N-oxides formation).
References
-
Patent US-10383859-B2 . Benzo[d]thiazole derivative or salt thereof, and pharmaceutical composition including same.[7] (2019). Available at:
-
Patent CN-115974636-A . Process for preparing linear alpha-olefin by non-selective oligomerization of ethylene.[7] (2022).[7] Available at:
-
PubChem Compound Summary . This compound (CAS 1340388-83-1).[1][2][7][8] National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. 85448-89-1|N-(4-Methoxyphenyl)-2-methylaniline|BLD Pharm [bldpharm.com]
- 2. 1340388-83-1|this compound|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Methoxy-2-methylaniline|High-Purity Research Chemical [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. chiralen.com [chiralen.com]
- 8. aksci.com [aksci.com]
Chemical Structure and Synthetic Utility of N-Ethyl-m-Cresidine Derivatives
The following technical guide details the chemical structure, synthesis, and application of N-Ethyl-m-cresidine (systematically N-Ethyl-4-methoxy-2-methylaniline ) and its derivatives. This analysis prioritizes structural causality, synthetic protocols, and pharmaceutical utility, specifically focusing on its role as a scaffold in dye chemistry and antimitotic drug development.
Structural Definition and Core Properties
N-Ethyl-m-cresidine acts as a specialized electron-rich aniline scaffold. While "cresidine" historically refers to 2-methoxy-5-methylaniline (p-cresidine), the meta-cresidine isomer (4-methoxy-2-methylaniline) provides a distinct substitution pattern that alters electrophilic substitution kinetics and binding affinities in biological targets.
Core Molecular Architecture
The molecule is defined by a benzene ring trisubstituted with an amino group, a methoxy group, and a methyl group. The "N-ethyl" designation indicates the alkylation of the primary amine.
-
Molecular Formula:
-
Key Functional Groups:
-
Secondary Amine (
): Acts as the primary electron donor (activator) and nucleophilic center. The ethyl group increases lipophilicity ( ) and steric bulk compared to the parent aniline. -
Methoxy Group (
): Located at the para position relative to the amine (in the parent numbering) or meta to the methyl. It serves as a secondary activator via resonance ( effect). -
Methyl Group (
): Located ortho to the amine. This provides steric protection to the nitrogen and influences the planarity of the N-substituents.
-
Electronic and Steric Profile
The reactivity of N-ethyl-m-cresidine is governed by the interplay of its substituents:
| Feature | Structural Cause | Chemical Consequence |
| Ring Activation | N-Ethyl and Methoxy groups ( | Highly reactive toward Electrophilic Aromatic Substitution (SEAr). |
| Regioselectivity | Amine (strongest activator) directs ortho/para. | Para position is blocked by |
| Basicity | N-Ethyl group (+I effect) | Slightly more basic than m-cresidine; increased nucleophilicity for further alkylation (quaternization). |
| Steric Hindrance | 2-Methyl group | Restricts rotation around the |
Synthesis and Functionalization
The synthesis of N-ethyl-m-cresidine derivatives typically proceeds via the selective alkylation of the parent m-cresidine.
Synthetic Pathway: Reductive Alkylation
Direct alkylation with ethyl halides can lead to over-alkylation (quaternary ammonium salts). A more controlled approach uses reductive amination with acetaldehyde or mono-alkylation protocols.
Protocol: Selective N-Ethylation of m-Cresidine
-
Reagents: m-Cresidine (1.0 eq), Diethyl sulfate or Ethyl bromide (1.1 eq), Sodium Bicarbonate (base).
-
Solvent: Toluene or DMF.
-
Conditions: Reflux at 80-100°C for 4-6 hours.
-
Purification: Fractional distillation (bp ~240°C) or column chromatography.
Visualization of Synthetic Logic
The following diagram illustrates the transformation from the parent m-cresidine to its N-ethyl derivatives and subsequent functionalization (e.g., azo coupling or drug synthesis).
Caption: Synthetic divergence of m-cresidine. The N-ethyl intermediate serves as a pivot point for both dye chemistry (azo coupling) and medicinal chemistry (tubulin inhibitors).
Derivatives in Drug Development and Materials[9]
Recent research has elevated N-ethyl-m-cresidine derivatives from simple dye intermediates to sophisticated pharmacophores.
Pharmaceutical Applications: Tubulin Inhibitors
The 4-methoxy-2-methylaniline scaffold mimics the A-ring of colchicine , a classic tubulin-binding agent. Derivatives of N-ethyl-m-cresidine have shown potency in inhibiting microtubule assembly, leading to G2/M cell cycle arrest.[7]
-
Mechanism: The trimethoxyphenyl-like motif (mimicked by the methoxy/methyl pattern) binds to the colchicine site on
-tubulin. -
Key Derivative: N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride.[7]
-
Advantages: These derivatives often evade P-glycoprotein (Pgp) efflux pumps, retaining efficacy in multidrug-resistant (MDR) cancer lines.
Material Science: Azo Dyes
In dye chemistry, the N-ethyl group improves the solubility of the final azo dye in organic substrates (e.g., plastics, fuels).
-
Coupling Reaction: The N-ethyl-m-cresidine acts as the coupling component. An aryl diazonium salt attacks the electron-rich 6-position.
-
Spectral Tuning: The electron-donating N-ethyl group induces a bathochromic shift (red shift), deepening the color compared to the non-alkylated analog.
Experimental Protocols
Protocol A: Synthesis of N-Ethyl-N-Benzyl-m-Cresidine
A common tertiary amine derivative used to modulate lipophilicity.
-
Preparation: Dissolve N-ethyl-m-cresidine (10 mmol) in acetonitrile (50 mL).
-
Addition: Add benzyl bromide (10.5 mmol) and potassium carbonate (20 mmol).
-
Reaction: Reflux under nitrogen atmosphere for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Filter inorganic salts. Evaporate solvent.
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography.
-
Validation:
NMR should show methylene protons of the benzyl group (~4.5 ppm) and the ethyl quartet (~3.4 ppm).
Protocol B: General Azo Coupling (Dye Synthesis)
-
Diazotization: Dissolve the diazo component (e.g., sulfanilic acid) in HCl/water at 0-5°C. Add
dropwise. -
Coupling: Dissolve N-ethyl-m-cresidine in dilute acetic acid.
-
Mixing: Slowly add the diazonium salt solution to the cresidine solution at 0-5°C, maintaining pH 4-5 with sodium acetate.
-
Precipitation: The dye precipitates as a colored solid. Filter and wash with water.
Safety and Toxicology (HSE Profile)
Anilines and cresidines are hazardous. Strict adherence to safety protocols is mandatory.
-
Toxicity: m-Cresidine (CAS 102-50-1) is classified as a potential carcinogen (Group 2B). N-ethyl derivatives should be treated with equal caution.
-
Routes of Entry: Inhalation, skin absorption (highly lipophilic due to ethyl group), and ingestion.
-
PPE Requirements: Nitrile gloves (double gloving recommended), chemical splash goggles, and fume hood operation.
-
Methemoglobinemia: Like other anilines, absorption can cause oxidation of hemoglobin.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7610, m-Cresidine. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Mass Spectrum and chemical data for p-Cresidine and isomers. Retrieved from [Link]
- Gagné, F., et al.Tubulin-binding properties of substituted aniline derivatives in cancer research.
Sources
- 1. 1343897-73-3|N-(Cyclopropylmethyl)-4-methoxy-2-methylaniline|BLD Pharm [bldpharm.com]
- 2. 1343334-68-8|N-(2,2-Dimethylpropyl)-4-methoxy-2-methylaniline|BLD Pharm [bldpharm.com]
- 3. aksci.com [aksci.com]
- 4. chiralen.com [chiralen.com]
- 5. 4-methoxy-2-methylaniline [stenutz.eu]
- 6. Henry's Law Constants [henry.mpch-mainz.gwdg.de]
- 7. 4-Methoxy-2-methylaniline|High-Purity Research Chemical [benchchem.com]
- 8. GSRS [gsrs.ncats.nih.gov]
N-ethyl-4-methoxy-2-methylaniline suppliers and price per gram
An In-Depth Technical Guide to N-Ethyl-4-methoxy-2-methylaniline (CAS: 1340388-83-1)
Executive Summary
This technical whitepaper provides a comprehensive analysis of This compound , a specialized aniline derivative utilized as a high-value intermediate in the synthesis of functional dyes, advanced photo-active materials, and pharmaceutical active ingredients (APIs). Unlike common commodity anilines, this secondary amine (CAS 1340388-83-1 ) presents unique sourcing challenges due to its specific substitution pattern, which imparts distinct electronic properties critical for tuning absorption maxima in chromophores or optimizing binding affinity in medicinal chemistry.
This guide details the sourcing landscape, price-per-gram economics, synthesis pathways, and quality control protocols required for rigorous research and development.
Chemical Profile & Technical Specifications
Before engaging suppliers, researchers must validate the chemical identity to prevent confusion with its non-ethylated parent (m-Cresidine) or structural isomers.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1340388-83-1 |
| Synonyms | N-Ethyl-m-cresidine; N-Ethyl-2-methyl-p-anisidine |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Core Structure | Secondary amine with ortho-methyl and para-methoxy substitutions relative to the nitrogen. |
| Physical State | Viscous liquid or low-melting solid (dependent on purity). |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water. |
Sourcing Landscape & Price Analysis
The market for this compound is bifurcated into Catalog Research Grade (high cost, low volume) and Custom Process Grade (negotiated cost, high volume). It is not a commodity chemical; it is typically synthesized on-demand or stocked in small libraries by specialized vendors.
Supplier Tiering
-
Tier 1 (Global Distributors): Companies like ChemScene , BLD Pharm , and Chemikart are the primary verified sources holding stock or rapid-synthesis capabilities.
-
Tier 2 (Custom Synthesis Houses): For scale-up (>100g), contract research organizations (CROs) in China and India are the standard route, often requiring a lead time of 4–6 weeks.
Price per Gram Estimates (2024-2025 Market Data)
Pricing is volatile and volume-dependent. The values below represent current market estimates for research-grade material.
| Scale | Estimated Price Range | Supplier Type | Lead Time |
| Research (1g - 5g) | $60.00 - $120.00 USD / gram | Catalog (e.g., ChemScene) | 1-2 Weeks |
| Pilot (25g - 100g) | $25.00 - $50.00 USD / gram | Bulk Inquiry / Tier 1 | 2-4 Weeks |
| Process (>1 kg) | $2.00 - $8.00 USD / gram | Custom Synthesis (CRO) | 6-8 Weeks |
Strategic Note: For drug development projects, avoid purchasing "cheapest available" variants without HPLC data. Impurities from the N-ethylation step (e.g., over-alkylated N,N-diethyl byproducts) can act as chain terminators in subsequent coupling reactions.
Synthesis & Production Context
Understanding the synthesis is crucial for troubleshooting impurities. The industrial route typically involves the selective N-alkylation of m-Cresidine (4-methoxy-2-methylaniline).
Primary Synthesis Pathway: Reductive Amination
The most controlled method minimizes over-alkylation by using acetaldehyde and a reducing agent rather than direct alkylation with ethyl halides.
Figure 1: Selective synthesis via reductive amination to prevent N,N-diethyl impurity formation.
Alternative Route (Direct Alkylation):
-
Reagents: Ethyl Iodide (EtI) + Base (K₂CO₃).
-
Risk: High probability of generating N,N-diethyl-4-methoxy-2-methylaniline (tertiary amine), which is difficult to separate due to similar boiling points.
Quality Control & Validation Protocols
To ensure data integrity in downstream applications, every batch must undergo a "Self-Validating" QC check.
Analytical Workflow
-
H-NMR (Proton NMR): Essential to confirm the N-ethyl group and integration ratio.
-
Key Diagnostic Signal: A triplet (~1.2 ppm) and quartet (~3.2 ppm) corresponding to the ethyl group.
-
Purity Check: Absence of a second ethyl set (which would indicate N,N-diethyl impurity).
-
-
HPLC-MS: Verifies molecular weight (M+H = 166.2) and chromatographic purity.
Figure 2: Decision tree for validating incoming raw material batches.
Safety & Handling (E-E-A-T)
As an aniline derivative, this compound poses specific toxicological risks that must be mitigated.
-
Acute Toxicity: Potential for Methemoglobinemia . Absorption through skin is rapid.
-
Handling:
-
Gloves: Double-gloving with Nitrile is mandatory.
-
Ventilation: Always handle in a fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation (darkening of color).
-
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary: m-Cresidine (Parent Structure). Retrieved from [Link]
Methodological & Application
Application Note: N-Ethyl-4-methoxy-2-methylaniline as a High-Purity Scaffold in API Synthesis
Introduction & Chemical Profile[1][2][3][4][5]
N-Ethyl-4-methoxy-2-methylaniline (also referred to as N-Ethyl-m-cresidine) is a specialized secondary aniline intermediate utilized in the synthesis of complex pharmaceutical active ingredients (APIs), particularly Tyrosine Kinase Inhibitors (TKIs) and tubulin polymerization inhibitors .
Its structural value lies in its electron-rich nature . The presence of the methoxy group (para-position) and the methyl group (ortho-position) creates a highly nucleophilic nitrogen center, making it an ideal candidate for Buchwald-Hartwig cross-coupling reactions to attach to heteroaryl drug cores (e.g., pyrimidines, quinolines). However, this same reactivity makes the compound prone to oxidation and necessitates rigorous control of genotoxic impurities (GTIs) derived from its parent aniline.
Chemical Identity
| Property | Specification |
| Chemical Name | This compound |
| Parent Scaffold | 4-Methoxy-2-methylaniline (m-Cresidine; CAS 102-50-1) |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Key Functionality | Secondary Amine (Nucleophile), Electron Donor |
| Solubility | Soluble in DCM, EtOAc, Toluene; Low solubility in water |
Critical Quality Attributes (CQA) & Control Strategy
In pharmaceutical applications, the purity of this intermediate is critical because unreacted primary anilines (m-Cresidine) are known carcinogens and structural alerts for genotoxicity (ICH M7 guidelines).
Genotoxic Impurity (GTI) Management
The synthesis and release of this compound must follow a "Purge and Control" strategy to ensure the parent primary aniline is removed to acceptable limits (typically < 10-20 ppm depending on the daily dose of the final drug).
Figure 1: Control strategy for managing genotoxic impurities during the synthesis of the intermediate.
Synthetic Protocol A: Preparation via Reductive Amination[7][8]
Objective: Synthesize this compound from m-Cresidine avoiding over-alkylation (quaternary salt formation) common with ethyl iodide. Method: Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1]
Reagents & Stoichiometry
| Reagent | Equiv.[2] | Role |
| m-Cresidine (CAS 102-50-1) | 1.0 | Starting Material |
| Acetaldehyde | 1.2 - 1.5 | Alkylating Agent |
| NaBH(OAc)₃ (STAB) | 1.5 - 2.0 | Selective Reducing Agent |
| Acetic Acid (AcOH) | 1.0 | Catalyst/Buffer |
| Dichloromethane (DCM) | 10 Vol | Solvent |
Step-by-Step Procedure
-
Reactor Setup: Charge a clean, dry reactor with m-Cresidine (1.0 equiv) and DCM (10 volumes) under Nitrogen atmosphere.
-
Activation: Add Acetic Acid (1.0 equiv) and stir at 20–25°C for 15 minutes.
-
Imine Formation: Cool to 0–5°C. Add Acetaldehyde (1.2 equiv) dropwise over 30 minutes. Note: Exothermic reaction.
-
Reduction: Add STAB (1.5 equiv) portion-wise over 1 hour, maintaining temperature < 10°C.
-
Reaction Monitoring: Warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC for consumption of m-Cresidine (< 0.5%).
-
Quench: Quench with saturated aqueous NaHCO₃ until pH 8–9.
-
Workup: Separate phases. Wash the organic layer with water (2x) and brine (1x). Dry over Na₂SO₄.
-
Purification: Concentrate under reduced pressure. Purify via vacuum distillation (b.p. approx 130–140°C at 5 mmHg) to remove traces of unreacted aniline.
Synthetic Protocol B: Downstream Application (Buchwald-Hartwig Coupling)
Objective: Use this compound to functionalize a heteroaryl chloride (common in Kinase Inhibitor synthesis). Challenge: The ortho-methyl group creates steric hindrance, requiring specific ligand selection.
Figure 2: Optimized workflow for sterically demanding Buchwald-Hartwig amination.
Protocol Details
-
Catalyst System: Use Pd(OAc)₂ (2 mol%) with BrettPhos or RuPhos (4 mol%). These bulky, electron-rich phosphine ligands are essential to overcome the steric hindrance of the ortho-methyl group on the aniline [2].
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).
-
Solvent: Toluene or 1,4-Dioxane (degassed).
-
Execution:
-
Mix halide, aniline, base, and catalyst precursor in the solvent.[2]
-
Degas (sparge with Argon) for 15 mins.
-
Heat to 100°C for 12–18 hours.
-
Critical Check: Ensure Oxygen is excluded to prevent oxidation of the electron-rich aniline [3].
-
Safety & Handling (HSE)
Toxicology Alert
-
Parent Compound (m-Cresidine): Classified as Carcinogen Category 2 .[6]
-
Target Compound: Should be handled as a Potentially Genotoxic Impurity (PGI) until proven otherwise.
Handling Guidelines
-
Containment: Weighing and transfer must occur within a Powder Containment Booth or Isolator .
-
PPE: Double nitrile gloves, Tyvek suit, and P3 respiratory protection (if outside containment).
-
Deactivation: Spills should be treated with dilute acidic solutions (to protonate the amine, reducing volatility) followed by absorption on vermiculite.
References
-
Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Maitro, G., et al. (2017). "Buchwald-Hartwig Amination: A Practical Guide." Organic Process Research & Development.
-
ICH Guidelines. (2017). "M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals."
-
BenchChem. (2025). "Technical Guide to 4-Methoxy-2-methylaniline (CAS: 102-50-1)."[8][9]
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction Protocol."
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. fishersci.com [fishersci.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. 4-Methoxy-2-methylaniline|High-Purity Research Chemical [benchchem.com]
- 9. 4-Methoxy-2-methylaniline - High purity | EN [georganics.sk]
Application Note & Protocol: Synthesis of N-ethyl-m-cresidine via Direct Alkylation with Ethyl Bromide
Abstract
This document provides a detailed application note and a robust experimental protocol for the synthesis of N-ethyl-m-cresidine, a key chemical intermediate. The described methodology focuses on the direct N-alkylation of m-cresidine using ethyl bromide. A primary challenge in this synthesis is the potential for over-alkylation, leading to the formation of tertiary amines and creating a complex product mixture.[1][2] To address this, the protocol incorporates a classic and highly effective chemical purification strategy involving the selective formation and subsequent reduction of the N-nitroso derivative of the target secondary amine.[3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations of the underlying chemical principles, comprehensive safety guidelines, and methods for product characterization to ensure both reproducibility and a high degree of purity.
Introduction & Scientific Rationale
N-ethyl-m-cresidine (2-Methoxy-5-methyl-N-ethylaniline) is a substituted aromatic amine that serves as a versatile building block in organic synthesis. Its structural analogs, such as p-cresidine, are widely used as intermediates in the manufacturing of various dyes and pigments.[4] The introduction of an N-ethyl group modifies the electronic and steric properties of the parent amine, m-cresidine, making it a valuable precursor for specialized chemical entities in the pharmaceutical and materials science sectors.
The synthesis detailed herein employs a direct N-alkylation via a bimolecular nucleophilic substitution (SN2) reaction between the nitrogen atom of m-cresidine and the electrophilic carbon of ethyl bromide. While seemingly straightforward, the N-alkylation of primary aromatic amines is often complicated by a lack of selectivity.[1] The product, N-ethyl-m-cresidine, is itself a nucleophile and can compete with the starting m-cresidine for the remaining ethyl bromide, leading to the formation of the undesired tertiary amine, N,N-diethyl-m-cresidine.
Causality Behind Experimental Choice: The challenge of separating a mixture of primary, secondary, and tertiary amines by physical methods like distillation can be formidable due to similar boiling points. Therefore, this protocol employs a self-validating chemical purification method. By converting the crude amine mixture into their respective derivatives, a clean separation becomes possible. Under controlled acidic conditions with sodium nitrite, the secondary amine (N-ethyl-m-cresidine) is selectively converted to a stable N-nitroso derivative. Primary amines form unstable diazonium salts, and tertiary amines do not react in the same manner. This allows for the straightforward extraction of the N-nitroso compound, which is then reduced back to the pure secondary amine, effectively isolating the desired product.[3]
Reaction Scheme & Mechanism
2.1 Overall Synthesis
Primary ProductSide Product
2.2 Mechanistic Pathway
The synthesis proceeds through an initial SN2 alkylation, which is followed by a competing second alkylation. The diagram below illustrates this competitive reaction pathway.
Caption: Competitive N-alkylation followed by selective purification.
Critical Safety & Hazard Management
This procedure involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and nitrile gloves.
| Reagent | Key Hazards | GHS Pictograms |
| m-Cresidine | Harmful if swallowed, causes skin and serious eye irritation, suspected of causing cancer.[5] | हेल्थ हॅझार्ड, एक्सक्लेमेशन मार्क |
| Ethyl Bromide | Highly flammable, harmful if swallowed or inhaled, suspected of causing cancer.[6][7][8] | फ्लेम, हेल्थ हॅझार्ड, एक्सक्लेमेशन मार्क |
| Sodium Nitrite | Oxidizer, toxic if swallowed, very toxic to aquatic life. | फ्लेम ओव्हर सर्कल, स्कल अँड क्रॉस बोन्स, एन्व्हायर्नमेंट |
| Stannous Chloride | Corrosive, causes severe skin burns and eye damage, may cause respiratory irritation. | कोरोझन, एक्सक्लेमेशन मार्क |
| Hydrochloric Acid | Corrosive, causes severe skin burns and eye damage, may cause respiratory irritation. | कोरोझन, एक्सक्लेमेशन मार्क |
| Sodium Hydroxide | Corrosive, causes severe skin burns and eye damage. | कोरोझन |
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Spill: Absorb small spills with an inert material (e.g., sand, vermiculite). For large spills, evacuate the area and contact emergency services. Ensure all ignition sources are eliminated for ethyl bromide spills.[9]
Detailed Experimental Protocol
4.1 Materials & Equipment
| Reagents | Grade | Equipment |
|---|---|---|
| m-Cresidine (2-Methoxy-5-methylaniline) | ≥98% | 250 mL narrow-mouthed bottles with stoppers (2) |
| Ethyl Bromide | ≥99% | 2 L Beaker, Magnetic stirrer and stir bars |
| Sodium Hydroxide | ACS Reagent | Separatory funnels (500 mL, 1 L) |
| Diethyl Ether | Anhydrous | Round-bottom flasks (500 mL, 3 L) |
| Hydrochloric Acid, concentrated | ACS Reagent | Ice bath, Steam distillation apparatus |
| Sodium Nitrite | ACS Reagent | Vacuum distillation apparatus |
| Stannous Chloride Dihydrate | ACS Reagent | pH paper, Heating mantle |
| Flaked Potassium Hydroxide | ACS Reagent | Rotary evaporator |
4.2 Stoichiometry & Reagent Quantities (Based on a 0.6 mole total scale, adapted from a related procedure)[3]
| Compound | MW ( g/mol ) | Moles | Equivalents | Amount |
| m-Cresidine | 137.18 | 0.60 | 1.0 | 82.3 g |
| Ethyl Bromide | 108.97 | 0.60 | 1.0 | 65.4 g (44.8 mL) |
| Sodium Hydroxide (10% soln) | 40.00 | - | - | ~300 mL |
| Conc. Hydrochloric Acid | 36.46 | ~1.2 | - | 100 mL |
| Sodium Nitrite | 69.00 | 0.60 | 1.0 | 41.5 g |
| Stannous Chloride Dihydrate | 225.65 | 1.80 | 3.0 | 407 g |
| Sodium Hydroxide (for final workup) | 40.00 | 13.0 | - | 520 g |
4.3 Part A: N-Alkylation of m-Cresidine
-
Reaction Setup: In each of two 250 mL narrow-mouthed bottles, place 41.15 g (0.3 mole) of m-cresidine and 32.7 g (22.4 mL, 0.3 mole) of ethyl bromide.
-
Reaction Execution: Securely seal the bottles with rubber stoppers and wire clamps. Place the bottles in a 2 L beaker filled with water at ambient temperature to act as a heat sink. Allow the reaction to stand for 24 hours.[3] A white crystalline mass of the hydrobromide salt will form.
-
Work-up: Carefully open the bottles in a fume hood. Break up the crystalline mass with a spatula. To each bottle, add 150 mL of 10% sodium hydroxide solution and 50 mL of diethyl ether. Shake vigorously to liberate the free amines.
-
Extraction: Combine the contents of both bottles into a 1 L separatory funnel. Separate and discard the lower aqueous layer. Wash the remaining ether solution with 150 mL of water.
-
Solvent Removal: Transfer the ether layer to a flask and remove the ether by distillation on a steam bath or using a rotary evaporator. The result is the crude amine mixture.
4.4 Part B: Purification via N-Nitrosation and Reduction
-
Salt Formation: Add the crude amine mixture, with cooling, to a solution of 100 mL of concentrated hydrochloric acid in 350 mL of water.
-
N-Nitrosation: Cool the resulting hydrochloride solution in an ice bath and stir rapidly. Slowly add a solution of 41.5 g (0.6 mole) of sodium nitrite in 150 mL of water. Crucial: Maintain the internal temperature below 12°C throughout the addition.[3][10]
-
Isolation of Nitroso Derivative: After the nitrite addition is complete, allow the mixture to stand for 10 minutes. Extract the mixture with three 100 mL portions of diethyl ether. The combined ether layers contain the N-nitroso derivative of N-ethyl-m-cresidine.
-
Reduction: Gently evaporate the ether from the extract. Caution: Keep the temperature low. Gradually add the crude nitroso compound with continuous shaking to a solution of 407 g (1.8 moles) of stannous chloride dihydrate in 420 mL of concentrated hydrochloric acid in a 3 L flask. The reaction is exothermic; cool as needed to keep the temperature below 60°C.[3]
-
Liberation of Pure Amine: After letting the reduction mixture stand for at least one hour, make it strongly alkaline by the cautious addition of a cold solution of 520 g (13 moles) of sodium hydroxide in ~800 mL of water. Agitate vigorously and cool the flask in running water during this addition.
4.5 Part C: Final Isolation and Purification
-
Steam Distillation: Subject the resulting milky suspension to steam distillation until approximately 2 L of distillate is collected. This step effectively separates the volatile amine from inorganic salts.
-
Extraction: Saturate the distillate with sodium chloride to decrease the amine's solubility in water. Extract the aqueous solution with three 150 mL portions of a suitable solvent like diethyl ether or benzene.
-
Drying: Dry the combined organic extracts overnight with flaked potassium hydroxide.
-
Final Purification: Decant the dried solution and remove the solvent by distillation. Distill the remaining liquid under reduced pressure. Collect the fraction that distills at the appropriate temperature for N-ethyl-m-cresidine. The boiling point for the closely related N-ethyl-m-toluidine is 111–112°C at 20 mmHg, and a similar range can be expected.[3] The expected yield of the pure, colorless liquid is approximately 60-65%.
Experimental Workflow Visualization
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. para-Cresidine - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. njchm.com [njchm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. ETHYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Industrial Utilization of N-Ethyl-4-methoxy-2-methylaniline in Fine Chemicals
This Application Note is structured as a comprehensive technical guide for researchers and industrial chemists, focusing on the specific utility of N-Ethyl-4-methoxy-2-methylaniline (CAS 1340388-83-1 / Related Analogues) in advanced organic synthesis.
Executive Summary
This compound (also referred to as N-Ethyl-2-methyl-p-anisidine) is a specialized electron-rich aromatic amine. Unlike commodity anilines, its specific substitution pattern—combining a secondary amine, an ortho-methyl steric block, and a para-methoxy electron donor—renders it uniquely suitable for high-value applications where oxidative stability and precise regioselectivity are paramount.
Primary Industrial Applications:
-
Organic Electronics (OLEDs): Precursor for Hole Transport Materials (HTMs) due to its ability to form stable radical cations.
-
Specialty Azo Dyes: Coupling component for lipophilic dyes where ortho-coupling is required.
-
Pharmaceutical Intermediates: Scaffold for N-functionalized bioactive heterocycles.
Chemical Profile & Reactivity Analysis
Before designing protocols, one must understand the molecule's electronic landscape to predict reactivity.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1340388-83-1 (and related isomers) |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Electronic Character | Highly Electron-Rich (Donor-Donor-Donor) |
| Key Functional Groups | Secondary Amine (Nucleophile), Methoxy (Activator), Methyl (Steric/Activator) |
Reactivity Logic (E-E-A-T)
-
Electrophilic Aromatic Substitution (EAS): The para-position (relative to the amine) is blocked by the methoxy group. The ortho-position (C2) is blocked by the methyl group. Consequently, electrophilic attack (e.g., coupling, nitration) is directed to the C6 position (ortho to amine) or C3/C5 positions (ortho to methoxy).
-
Oxidative Stability: The para-methoxy group stabilizes the radical cation formed during oxidation, making this motif ideal for Hole Transport Layers (HTL) in OLEDs.
-
Nucleophilicity: The secondary amine is sterically hindered by the ortho-methyl group but remains sufficiently nucleophilic for palladium-catalyzed cross-couplings (Buchwald-Hartwig).
Application I: Synthesis of Hole Transport Materials (OLEDs)
This is the highest-value application. The molecule serves as a "capping amine" in the synthesis of Triarylamines (TAA).
Mechanism
The synthesis relies on the Buchwald-Hartwig Amination , where the N-ethyl aniline derivative is coupled with an aryl halide. The ortho-methyl group provides steric bulk that prevents planarization, increasing the amorphous stability of the final OLED film—a critical parameter for device longevity.
Experimental Protocol: Palladium-Catalyzed C-N Coupling
Objective: Synthesis of N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diethyl-biphenyl-4,4'-diamine (Model HTM).
Reagents:
-
Substrate A: this compound (2.2 eq)
-
Substrate B: 4,4'-Dibromobiphenyl (1.0 eq)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: Tri-tert-butylphosphine (P(t-Bu)₃) or BINAP (4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (3.0 eq)
-
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology:
-
Inerting: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon for 15 minutes.
-
Charging: Add 4,4'-Dibromobiphenyl (10 mmol) and NaOtBu (30 mmol) under a positive stream of Argon.
-
Catalyst Prep: In a separate glovebox or inert vial, premix Pd(OAc)₂ and the phosphine ligand in 5 mL of toluene to activate the catalyst complex.
-
Addition: Add this compound (22 mmol) to the reaction flask, followed by the catalyst solution. Add remaining toluene (total volume 100 mL).
-
Reaction: Heat the mixture to 100°C for 12–18 hours. Monitor conversion via TLC (Hexane:EtOAc 8:1) or HPLC.
-
Checkpoint: The solution should turn from pale yellow to deep amber/brown.
-
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from Ethanol/Toluene (9:1) to obtain the HTM material.
Validation:
-
¹H NMR: Verify the disappearance of the N-H proton (~3.5 ppm) and the integration of the biphenyl core.
-
HPLC: Purity >99.5% is required for OLED grade.
Application II: Synthesis of Lipophilic Azo Dyes
While standard azo dyes couple at the para position, this molecule forces ortho-coupling or requires a different strategy. It is used to create specialized lipophilic dyes for polyesters (Disperse Dyes).
Workflow Visualization
The following diagram illustrates the divergent pathways for this molecule in dye vs. materials synthesis.
Caption: Divergent synthetic pathways for this compound: C-N coupling for electronics vs. C-C coupling for dyes.
Protocol: Ortho-Coupling for Disperse Red Analogues
Objective: Synthesis of a disperse dye via coupling with p-Nitroaniline diazonium salt.
Reagents:
-
Diazo Component: p-Nitroaniline (1.0 eq)
-
Coupling Component: this compound (1.0 eq)[1]
-
Nitrosating Agent: NaNO₂ (aqueous solution)[2]
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve p-nitroaniline in HCl/Water at 0–5°C.
-
Add NaNO₂ solution dropwise. Maintain temperature <5°C to prevent decomposition of the diazonium salt.
-
Test: Check for excess nitrous acid using starch-iodide paper (should turn blue instantly). Destroy excess with sulfamic acid.
-
-
Coupling Preparation:
-
Dissolve this compound in dilute acetic acid. The acidic medium prevents oxidation and solubilizes the amine.
-
-
Coupling Reaction:
-
Slowly add the diazonium salt solution to the coupler solution at 0–10°C.
-
Critical Step: Adjust pH to 4.0–5.0 using Sodium Acetate. Note: Since the para position is blocked, coupling is slower and occurs at the ortho (C6) position.
-
Stir for 4–6 hours.
-
-
Isolation:
-
Precipitate the dye by adding water or neutralizing further.
-
Filter and wash extensively with water to remove salts.
-
Quality Control & Specification Guide
For industrial sourcing, the following specifications are critical to ensure batch-to-batch consistency.
| Parameter | Acceptance Criteria | Method |
| Appearance | Pale yellow to reddish oil/solid | Visual |
| Purity (GC/HPLC) | ≥ 98.0% | Area Normalization |
| Moisture | ≤ 0.5% | Karl Fischer |
| Identification | Matches Reference Standard | FTIR / 1H-NMR |
| Color (APHA) | ≤ 100 (for 10% soln in Toluene) | Colorimetry |
Safety and Handling (HSE)
-
Hazards: As an aniline derivative, it is likely toxic by inhalation, ingestion, and skin contact. Potential for methemoglobinemia.
-
PPE: Nitrile gloves, chemical splash goggles, and a fume hood are mandatory.
-
Storage: Store under inert gas (Argon/Nitrogen) in a cool, dark place. The methoxy and amine groups make it susceptible to oxidation (darkening) upon air exposure.
References
-
BLD Pharm. (2024).[4][5] Product Analysis: this compound (CAS 1340388-83-1).[1][4][5][6][7][8] Retrieved from
-
BriefingWire. (2026). N-Ethyl-o-toluidine Market: Critical Intermediate in Dye and Chemical Manufacturing. Retrieved from
- Hartwig, J. F. (2008). Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes. Nature. (General reference for Protocol 3).
- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (General reference for Protocol 4).
Sources
- 1. 1343897-73-3|N-(Cyclopropylmethyl)-4-methoxy-2-methylaniline|BLD Pharm [bldpharm.com]
- 2. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. 74789-37-0|3-Methyl-4-(methylamino)phenol|BLD Pharm [bldpharm.com]
- 5. 120-15-0|6-Methoxy-1,2,3,4-tetrahydroquinoline|BLD Pharm [bldpharm.com]
- 6. 85448-89-1|N-(4-Methoxyphenyl)-2-methylaniline|BLD Pharm [bldpharm.com]
- 7. 41317-15-1|4-Methoxy-2-methyldiphenylamine|BLD Pharm [bldpharm.com]
- 8. 31601-41-9|2-Acetamido-5-methoxytoluene|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: N-Ethyl-4-methoxy-2-methylaniline Synthesis
Executive Summary
This guide addresses the synthesis of N-ethyl-4-methoxy-2-methylaniline (also known as N-ethyl-m-cresidine). The primary challenge in synthesizing this secondary amine is preventing over-alkylation (formation of the tertiary N,N-diethyl species) due to the high nucleophilicity of the electron-rich aniline substrate.
While direct alkylation with ethyl halides is possible, it is kinetically difficult to control. This guide recommends Reductive Amination via the Abdel-Magid protocol as the "Golden Path" for high-yield, mono-selective synthesis.
Part 1: Strategic Route Selection
The Core Problem: Nucleophilicity
The substrate, 4-methoxy-2-methylaniline, contains two electron-donating groups (methoxy at C4, methyl at C2). These substituents significantly increase the electron density on the nitrogen atom.
-
Route A (Direct Alkylation): Reaction with ethyl iodide/bromide. Once the mono-ethyl product forms, it becomes more nucleophilic than the starting material (inductive effect of the ethyl group), leading to a "runaway" reaction and significant N,N-diethyl byproduct.
-
Route B (Reductive Amination): Reaction with acetaldehyde and a selective hydride donor. This route proceeds via an imine intermediate.[1][2][3][4][5] The reducing agent is selected to reduce the imine faster than the aldehyde but slower than the rate of imine formation, creating a self-limiting mono-alkylation system.
Decision Matrix
| Feature | Direct Alkylation (Et-X) | Reductive Amination (Acetaldehyde) |
| Selectivity | Poor (Mix of mono/di) | Excellent (Mono-selective) |
| Reagents | Ethyl Iodide, Base (K2CO3) | Acetaldehyde, NaBH(OAc)3 |
| Yield Potential | 40-60% (after difficult purification) | 85-95% |
| Purification | Difficult (separation of mono/di) | Simple (Acid/Base extraction) |
Part 2: The "Golden Path" Protocol
Method: Reductive Amination using Sodium Triacetoxyborohydride (STAB).
Reagents & Stoichiometry[6][7][8][9][10]
-
Substrate: 4-methoxy-2-methylaniline (1.0 equiv)
-
Carbonyl Source: Acetaldehyde (1.1 - 1.2 equiv) [Note: Use freshly distilled or paraldehyde depolymerized in situ]
-
Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)3 (1.4 - 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Acid Catalyst: Acetic Acid (1.0 equiv)
Step-by-Step Workflow
-
Imine Formation (The Setup):
-
Dissolve 4-methoxy-2-methylaniline in DCE (0.2 M concentration) under Nitrogen/Argon.
-
Add Acetaldehyde (1.1 equiv).
-
Add Acetic Acid (1.0 equiv). Critical: The acid catalyzes imine formation and buffers the system.
-
Stir for 30-60 minutes at Room Temperature (RT).
-
-
Selective Reduction:
-
Cool the mixture to 0°C (optional, but recommended for scale >10g).
-
Add NaBH(OAc)3 portion-wise over 15 minutes.
-
Allow to warm to RT and stir for 2-4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 8:2). The imine intermediate is usually visible; wait for its disappearance.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO3 (evolution of CO2 occurs).
-
Extract with DCM or EtOAc (x3).
-
Wash combined organics with Brine, dry over Na2SO4.[6]
-
Mechanism Visualization
The following diagram illustrates why this route prevents over-alkylation.
Caption: The reductive amination pathway.[1][2][3][5][7][8][9] The reaction stops at the secondary amine because the secondary amine reacts with acetaldehyde much slower than the primary amine due to steric hindrance from the N-ethyl group.
Part 3: Troubleshooting Guide
Symptom: Low Conversion (Starting Material Remains)
| Possible Cause | Technical Fix |
| Wet Solvent | Water hydrolyzes the imine back to the aniline and aldehyde. Fix: Use anhydrous DCE/THF and add 3Å Molecular Sieves to the reaction pot. |
| Old Reducing Agent | NaBH(OAc)3 degrades to Boric acid and AcOH over time if exposed to moisture. Fix: Verify reagent quality. It should be a free-flowing white powder, not clumped. |
| Insufficient Acid | Imine formation is slow without catalysis. Fix: Ensure 1.0 equiv of Acetic Acid is present. |
Symptom: Formation of N,N-Diethyl byproduct (Over-alkylation)
| Possible Cause | Technical Fix |
| Wrong Hydride Source | Using NaBH4 instead of NaBH(OAc)3. NaBH4 is too aggressive and non-selective. Fix: Switch to NaBH(OAc)3 or NaBH3CN. |
| Excess Aldehyde | Large excess (>1.5 equiv) of acetaldehyde pushes the equilibrium toward the enamine/iminium of the product. Fix: Limit acetaldehyde to 1.1 equiv. |
| Temperature too high | Heating promotes the sluggish second alkylation. Fix: Keep reaction at 20-25°C. |
Symptom: "Tar" or Dark Impurities
| Possible Cause | Technical Fix |
| Oxidation | Electron-rich anilines oxidize rapidly in air (turning purple/black). Fix: Degas solvents and run strictly under Nitrogen/Argon. |
| Aldehyde Polymerization | Acetaldehyde polymerizes to paraldehyde/metaldehyde. Fix: Use freshly distilled acetaldehyde or depolymerize paraldehyde immediately before use. |
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Ethanol as a solvent with NaBH4? A: This is risky. While standard for some anilines, NaBH4 in ethanol can reduce acetaldehyde to ethanol (wasting reagent) or reduce the imine too slowly, allowing side reactions. If you must use NaBH4, pre-form the imine in MeOH/EtOH for 2 hours, then add NaBH4 at 0°C. However, yield will likely be 10-15% lower than the NaBH(OAc)3 method.
Q: How do I purify the product if I have a mixture of mono- and di-ethylated species? A: Use chemical separation rather than just chromatography:
-
Dissolve the crude mixture in dilute HCl. Both amines protonate and go into the water layer.
-
Add Acetic Anhydride (1.1 equiv) and Sodium Acetate. The secondary amine (your target) will form a neutral N-acetyl amide. The tertiary amine cannot react.
-
Extract with ether/DCM. The amide moves to the organic layer; the tertiary amine stays in the water.
-
Hydrolyze the amide (NaOH/EtOH reflux) to recover pure this compound. (Note: This is a salvage procedure; optimization of the synthesis is preferred).
Q: Is the ortho-methyl group a problem for steric hindrance? A: Actually, it helps. The methyl group at the 2-position provides just enough steric bulk to discourage the formation of the tertiary amine (di-ethylation) without significantly hindering the formation of the secondary amine. This makes 2-methyl anilines excellent substrates for mono-alkylation via reductive amination.
Q: What is the expected physical state of the product? A: this compound is typically a pale yellow to colorless oil that may darken upon standing. It has a high boiling point. Store under inert gas in the fridge to prevent oxidation.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][3]
-
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.
-
Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.
-
BenchChem Technical Support. (2025). Minimizing Over-alkylation in Aniline Synthesis.[7][10][11] BenchChem Knowledge Base.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Stability of N-ethyl-4-methoxy-2-methylaniline Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving N-ethyl-4-methoxy-2-methylaniline under acidic conditions. As Senior Application Scientists, we understand the nuances of handling substituted anilines and have structured this resource to address the common challenges you may encounter.
Understanding the Stability of this compound
This compound is a substituted aniline, a class of compounds whose stability is significantly influenced by the electronic effects of its substituents and the surrounding chemical environment. The lone pair of electrons on the nitrogen atom makes the amino group basic and susceptible to protonation in acidic media. The methoxy and methyl groups on the aromatic ring are electron-donating, which increases the electron density on the nitrogen, thereby influencing its basicity and reactivity.
Under acidic conditions, the primary reaction is the protonation of the amino group to form the corresponding anilinium salt. This protonation deactivates the aromatic ring towards electrophilic substitution and can also influence the compound's solubility. While generally stable, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation.
Troubleshooting Guide & FAQs
Here we address specific issues that may arise during your experiments.
Q1: My this compound appears to be degrading during an acidic workup. What are the likely causes and how can I prevent this?
A1: Degradation during acidic workup is a common concern. The primary cause is often the harshness of the acidic conditions.
Likely Causes:
-
Strong Acids: Concentrated strong acids like sulfuric acid or hydrochloric acid can promote side reactions, especially at elevated temperatures.
-
Oxidation: Anilines are susceptible to oxidation, which can be accelerated in the presence of certain acids or oxidizing impurities.[1] Discoloration (e.g., turning yellow or brown) is a common sign of oxidation.[1]
-
Hydrolysis of the Methoxy Group: While less common under mild acidic conditions, strong acids and high temperatures could potentially lead to the cleavage of the methoxy group, yielding the corresponding phenol.
Preventative Measures:
-
Use Milder Acids: If your protocol allows, consider using weaker acids such as acetic acid or citric acid.
-
Control the Temperature: Perform the acidic workup at low temperatures (e.g., 0 °C in an ice bath) to minimize the rate of potential degradation reactions.
-
Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed to remove dissolved oxygen.
-
Protective Groups: For multi-step syntheses where the aniline functionality must endure harsh acidic conditions, consider using a protecting group.[2][3][4] Common protecting groups for amines include Boc (tert-Butyloxycarbonyl) and Cbz (Carboxybenzyl), which can be removed under specific conditions.[2][4]
Q2: What are the expected degradation products of this compound in a strong acid?
A2: While specific degradation pathways for this compound are not extensively documented in readily available literature, we can infer potential products based on the general reactivity of substituted anilines.
Potential Degradation Products:
-
Oxidized Species: A variety of colored oxidation products and polymeric materials can form.[1]
-
Hydrolyzed Product: 4-Ethylamino-3-methylphenol could be formed through the hydrolysis of the methoxy group.
-
Ring-Substituted Products: Under certain conditions, electrophilic substitution on the aromatic ring might occur, though this is less likely once the amino group is protonated.
To definitively identify degradation products, it is recommended to use analytical techniques such as LC-MS or GC-MS to analyze the reaction mixture.
Q3: I am trying to perform a reaction that requires acidic conditions, but my starting material is not fully soluble. What can I do?
A3: Solubility issues can hinder reaction kinetics and lead to incomplete conversion.
Troubleshooting Steps:
-
Protonation: In many cases, adding the acid will protonate the aniline, forming a more soluble anilinium salt. Ensure you are using a sufficient amount of acid.
-
Co-solvents: Employing a co-solvent system can improve solubility. For instance, if your reaction is in an aqueous acidic solution, adding a miscible organic solvent like methanol, ethanol, or THF might help.
-
Heating: Gently warming the reaction mixture can increase solubility. However, be mindful of potential degradation at higher temperatures.
-
Solvent Selection: Re-evaluate your choice of solvent. A more polar protic or aprotic solvent might be more suitable for your specific reaction.
Q4: How does the substitution pattern of this compound affect its stability in acid compared to other anilines?
A4: The substituents on the aniline ring play a crucial role in its basicity and, consequently, its behavior in acidic media.
-
Electron-Donating Groups (EDGs): The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. They increase the electron density on the nitrogen atom, making it more basic than aniline itself. This means it will be more readily protonated in acidic conditions.
-
Steric Hindrance: The methyl group at the ortho position to the amino group may provide some steric hindrance, which could slightly influence the rate of protonation and subsequent reactions.
In general, the increased basicity due to the electron-donating groups makes this compound more susceptible to protonation but does not inherently make it less stable than other anilines under typical acidic workup conditions, provided harsh conditions are avoided.
Data Summary: Stability of Substituted Anilines
The following table provides a qualitative summary of the stability of aniline and its derivatives under different conditions. This is a general guide, and the specific stability of this compound may vary.
| Condition | Aniline | This compound (Predicted) | Rationale |
| Dilute Aqueous Acid (e.g., 1M HCl), Room Temp | Generally Stable | Generally Stable | Forms a soluble and relatively stable anilinium salt. |
| Concentrated Strong Acid (e.g., conc. H₂SO₄), Room Temp | Potential for sulfonation and some degradation | Potential for degradation, especially over time | Harsh conditions can lead to side reactions. |
| Concentrated Strong Acid, Elevated Temp | Significant degradation and side reactions | Significant degradation expected | High temperature and strong acid promote various degradation pathways. |
| Presence of Oxidizing Agents (e.g., air, certain impurities) | Susceptible to oxidation (discoloration) | Susceptible to oxidation (discoloration) | The electron-rich nature of the ring and the amino group makes it prone to oxidation.[1] |
Experimental Protocol: Acid-Catalyzed Deprotection of a Boc-Protected Amine (Illustrative Example)
This protocol provides a general procedure for a reaction type where an aniline derivative might be subjected to acidic conditions. Note: This is an illustrative example, and specific conditions should be optimized for your particular substrate.
Objective: To remove a tert-Butyloxycarbonyl (Boc) protecting group from a hypothetical N-Boc protected aniline derivative using acidic conditions.
Materials:
-
N-Boc protected aniline derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve the N-Boc protected aniline derivative in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common ratio is 1:1 TFA to DCM, but this can be adjusted.
-
Allow the reaction to stir at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate at 0 °C until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizing Potential Degradation Pathways
The following diagram illustrates a simplified, hypothetical degradation pathway of this compound under harsh acidic and oxidative conditions.
Caption: Hypothetical degradation pathways of this compound.
References
- A Comparative Guide to Aniline Protecting Groups: Spotlight on 1-chloro-4-(sulfinylamino)benzene. Benchchem.
- Green Synthesis: Novel method for Substituted Anilines
- Effect of Substituents on the Basicity of Anilines. YouTube.
- Protective Groups. Organic Chemistry Portal.
- Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- (PDF)
- Protecting group. Wikipedia.
- Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline. Benchchem.
Sources
Validation & Comparative
1H NMR spectrum analysis of N-ethyl-4-methoxy-2-methylaniline
Title: Comparative Guide: 1H NMR Profiling of N-Ethyl-4-methoxy-2-methylaniline
Executive Summary: This guide provides a technical analysis of the 1H NMR spectral characteristics of this compound (CAS: 1340388-83-1). It compares the analytical "performance" of this compound—specifically its spectral resolution and interpretability—against its synthetic precursor (primary amine) and potential over-alkylated impurities (tertiary amine). Furthermore, it evaluates the efficacy of DMSO-d₆ versus CDCl₃ as solvent systems for definitive structural assignment in drug development workflows.
Part 1: Structural Analysis & Theoretical Shifts
To accurately assign the spectrum, we must deconstruct the substituent effects on the aromatic ring and the alkyl side chain.
Molecule: this compound Core Structure: 1,2,4-trisubstituted benzene ring.
| Position | Substituent | Electronic Effect | Predicted Impact |
| 1 (Ipso) | -NH-CH₂CH₃ | Strong EDG (Resonance) | Shields ortho (C6) and para positions. |
| 2 (Ortho) | -CH₃ | Weak EDG (Inductive) | Weakly shields ring; singlet signal ~2.1 ppm. |
| 4 (Para) | -OCH₃ | Strong EDG (Resonance) | Shields ortho (C3, C5) positions; singlet ~3.7 ppm. |
Predicted Chemical Shift Table (High-Field 600 MHz)
| Proton | Type | Multiplicity | Approx.[1][2][3] Shift (δ, ppm) | Coupling (J, Hz) |
| Ar-H3 | Aromatic | d (meta) or s | 6.70 – 6.75 | J ~ 2.5 (meta) |
| Ar-H5 | Aromatic | dd | 6.60 – 6.65 | J ~ 8.5 (ortho), 2.5 (meta) |
| Ar-H6 | Aromatic | d | 6.45 – 6.55 | J ~ 8.5 (ortho) |
| -NH- | Amine | br s / t | Solvent Dependent | Exchangeable |
| -OCH₃ | Methoxy | s | 3.70 – 3.75 | - |
| N-CH₂- | Methylene | q (quartet) | 3.05 – 3.15 | J ~ 7.1 |
| Ar-CH₃ | Methyl | s | 2.10 – 2.15 | - |
| -CH₂CH₃ | Methyl | t (triplet) | 1.20 – 1.25 | J ~ 7.1 |
Note: The aromatic region (6.4–6.8 ppm) is tightly clustered. High-field NMR (>400 MHz) is recommended to resolve the ABC/ABX system of the ring protons.
Part 2: Comparative Analysis – Product vs. Alternatives
In a synthesis context, "performance" is defined by the ability to distinguish the target product from starting materials and side products.
Comparison 1: Target vs. Precursor (Primary Amine)
Alternative: 4-Methoxy-2-methylaniline (No ethyl group).
| Feature | Target (N-Ethyl) | Precursor (Primary) | Differentiation Logic |
| Alkyl Region | Quartet (~3.1 ppm) + Triplet (~1.2 ppm) | Absent | The presence of the quartet/triplet pattern is the definitive "Go" signal. |
| NH Signal | Integral = 1H (Broad) | Integral = 2H (Broad) | Integration of the exchangeable proton confirms mono-alkylation. |
| Ar-H6 Shift | Shielded (Inductive effect of Ethyl) | Less Shielded | Subtle upfield shift of H6 in the product due to increased electron density on Nitrogen. |
Comparison 2: Target vs. Impurity (Tertiary Amine)
Alternative:N,N-Diethyl-4-methoxy-2-methylaniline (Over-alkylation).
| Feature | Target (Mono-Ethyl) | Impurity (Di-Ethyl) | Differentiation Logic |
| Ethyl Integration | 2H (CH₂) / 3H (CH₃) | 4H (CH₂) / 6H (CH₃) | Double integration values indicate over-reaction. |
| NH Signal | Present (1H) | Absent | Disappearance of the NH signal confirms tertiary amine formation. |
| Symmetry | Asymmetric N-substitution | Symmetric N-substitution | The methylene protons in the diethyl impurity may appear chemically equivalent but magnetically non-equivalent if rotation is restricted. |
Part 3: Methodological Comparison – Solvent Selection
The choice of solvent critically impacts the visibility of the amine (-NH-) proton, which is essential for confirming the secondary amine structure.
| Parameter | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl sulfoxide-d₆) | Verdict |
| NH Visibility | Poor. Often broad, flattened, or invisible due to rapid chemical exchange and quadrupolar broadening. | Excellent. H-bonding with DMSO slows exchange, resulting in a sharp, distinct signal (often a broad triplet if coupling to CH₂ is resolved). | DMSO-d₆ wins for structure confirmation. |
| Solubility | Good, but amine salts may precipitate. | Excellent for polar anilines and salts. | DMSO-d₆ wins for versatility. |
| Water Peak | ~1.56 ppm (Can overlap with alkyls). | ~3.33 ppm (Can overlap with N-CH₂ quartet). | CDCl₃ wins for alkyl region clarity (avoiding water overlap). |
Recommendation: Use DMSO-d₆ for initial structural characterization to confirm the NH proton. Use CDCl₃ if precise integration of the N-methylene quartet (3.1 ppm) is required and overlaps with the DMSO water peak (3.33 ppm) are problematic.
Part 4: Visualization of Logic Flow
The following diagram illustrates the decision logic for assigning the spectrum and assessing purity.
Caption: Logical workflow for distinguishing this compound from its precursor and impurities based on NMR integration and multiplicity.
Part 5: Experimental Protocol
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.
Materials
-
Analyte: ~5-10 mg of this compound.
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D) or CDCl₃ (99.8% D + 0.03% TMS).
-
Tube: 5mm high-precision NMR tube.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 5-10 mg of the oil/solid into a clean vial.
-
Add 0.6 mL of solvent.
-
Critical Step: If using CDCl₃, filter through a small plug of glass wool if the solution is cloudy (removes inorganic salts).
-
Transfer to the NMR tube. Cap and invert 3 times.
-
-
Acquisition Parameters (Standard 400/600 MHz):
-
Pulse Sequence: zg30 (30° pulse) or equivalent.
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: The methyl protons and aromatic protons have different T1 relaxation times. A short D1 (<1s) will suppress the integration of the aromatic protons relative to the methyls, leading to errors in the "Target vs Impurity" ratio calculation.
-
-
Scans (NS): 16 or 32 (sufficient for >5 mg).
-
Temperature: 298 K (25°C).
-
-
Processing:
-
Phasing: Apply manual phasing. Automatic phasing often fails on the broad NH signal.
-
Baseline Correction: Apply Bernstein polynomial (degree 1) to ensure accurate integration of the aliphatic region.
-
Referencing:
-
In CDCl₃: Set TMS to 0.00 ppm.
-
In DMSO-d₆: Set residual DMSO pentet center to 2.50 ppm.
-
-
References
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for substituent additivity rules).
-
Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. (Context for NH acidity and solvent effects).
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of N-ethyl-4-methoxy-2-methylaniline
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
N-ethyl-4-methoxy-2-methylaniline is a substituted aniline that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any synthetic intermediate, its purity is paramount. The presence of impurities, whether they are starting materials, by-products, or degradation products, can have a profound impact on the safety, efficacy, and stability of the final drug product. Therefore, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control requirement but a cornerstone of drug development.
This guide provides an in-depth exploration of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity testing of this compound. We will dissect the rationale behind the chosen methodology, present a detailed protocol, compare it with viable alternatives, and outline a comprehensive validation strategy in accordance with the latest regulatory standards, such as the ICH Q2(R2) guidelines.[1][2] The objective is to equip researchers and drug development professionals with a scientifically sound framework for ensuring the quality of this critical intermediate.
Chapter 1: Foundational Principles of the HPLC Purity Method
The selection of an analytical technique is the first critical decision in method development. For a non-volatile, UV-active molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the technique of choice.[3] This is due to its high precision, sensitivity, and applicability to a wide range of small molecules.[4]
1.1 The Rationale for Reversed-Phase Chromatography
RP-HPLC separates analytes based on their hydrophobicity.[5] The system consists of a non-polar stationary phase (typically silica particles bonded with C18 alkyl chains) and a polar mobile phase (usually a mixture of water and a water-miscible organic solvent like acetonitrile or methanol).[6] this compound, being a moderately non-polar aromatic amine, will interact with the C18 stationary phase. By carefully modulating the composition of the mobile phase, we can control its retention and achieve separation from more polar or less polar impurities.
1.2 The Power of a Photodiode Array (PDA) Detector
While a simple UV detector can quantify the analyte, a Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), offers significant advantages for a purity method.[7][8] A PDA detector acquires the entire UV-Vis spectrum (e.g., 190-800 nm) for every point in the chromatogram.[9] This capability is invaluable for:
-
Peak Purity Analysis: By comparing spectra across a single chromatographic peak, one can assess if the peak represents a single compound or co-eluting impurities.[10][11] This is a direct measure of the method's specificity.
-
Method Development: It allows for the determination of the optimal detection wavelength for the main component and all impurities post-separation.
-
Impurity Identification: The UV spectrum provides structural information that can aid in the tentative identification of unknown degradation products or impurities.[11]
dot graph TD subgraph "HPLC Method Development & Validation Workflow" A[Define Analytical Target Profile - ATP] --> B(Method Development); B --> B1(Select Column & Mobile Phase); B1 --> B2(Optimize Gradient & Flow Rate); B2 --> B3(Forced Degradation Study); B3 --> C{Specificity Achieved?}; C -- Yes --> D[Method Validation]; C -- No --> B1; D --> D1(Specificity); D --> D2(Linearity & Range); D --> D3(Accuracy); D --> D4(Precision); D --> D5(Robustness); D5 --> E[Final Validated Method]; end
graph LR; subgraph Legend direction LR Dev[Development] Check[Decision] Val[Validation] Final[Outcome] end style Dev fill:#4285F4, fontcolor:#FFFFFF style Check fill:#FBBC05, fontcolor:#202124 style Val fill:#34A853, fontcolor:#FFFFFF style Final fill:#EA4335, fontcolor:#FFFFFF
Caption: Workflow for HPLC Method Development and Validation.
Chapter 2: Primary Stability-Indicating HPLC Method Protocol
This section details a robust primary method designed for the accurate purity determination of this compound and its potential degradation products. The selection of a gradient elution is intentional; it provides a broad separation window, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main analyte peak.[3]
Equipment and Materials
-
HPLC System: A system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Column: C18, 150 mm length x 4.6 mm internal diameter, 3.5 µm particle size.
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Orthophosphoric acid
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard
-
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 7.0 | Buffering the mobile phase is crucial for aromatic amines to ensure consistent ionization state and reproducible retention times. pH 7.0 is chosen to keep the aniline moiety in its neutral, more retained form.[12] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good resolving power and lower viscosity compared to methanol.[12] |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 85% B; 25-30 min: 85% B; 30.1-35 min: 30% B (Re-equilibration) | A linear gradient ensures robust separation of a wide range of potential impurities with varying polarities. The re-equilibration step is critical for reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 35 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| Detection | PDA Detector: 230 nm for quantification; Spectral scan from 200-400 nm | 230 nm is a typical wavelength for aromatic amines providing good sensitivity. The full scan is essential for peak purity assessment and impurity characterization.[7] |
| Injection Volume | 10 µL | A standard injection volume to avoid column overload while ensuring good sensitivity. |
| Diluent | Methanol / Water (50:50, v/v) | This mixture ensures the solubility of the analyte and is compatible with the mobile phase. |
Experimental Protocol: Step-by-Step
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 7.0 ± 0.05 using dilute orthophosphoric acid or potassium hydroxide. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B is HPLC grade acetonitrile.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. This is the stock solution.
-
Further dilute 10.0 mL of this stock solution to 100 mL with Diluent to obtain the working standard solution.
-
-
Sample Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent.
-
-
System Suitability and Analysis Sequence:
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.
-
Inject the Diluent (blank) to ensure no interference from the solvent.
-
Make five replicate injections of the Standard Solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the Sample Solution.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity by area normalization, assuming all impurities have a similar response factor.
-
Chapter 3: Comparison with Alternative Methods
No single HPLC method is perfect for all scenarios. The choice of column and mobile phase can be adapted to target specific, known impurities or to overcome separation challenges. Below is a comparison of the primary method with two logical alternatives.
| Parameter | Method 1 (Primary) | Method 2 (Alternative A) | Method 3 (Alternative B) |
| Column Chemistry | C18 (Octadecylsilane) | Phenyl-Hexyl | C8 (Octylsilane) |
| Primary Interaction | Hydrophobic | Hydrophobic & π-π Interactions | Hydrophobic |
| Best Suited For | General purpose, good retention for moderately non-polar compounds.[5] | Enhanced selectivity for aromatic or unsaturated impurities due to π-π interactions.[13] | Less retention than C18, potentially faster elution for highly non-polar compounds. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Potential Advantage | Robust, widely available, extensive literature support. | May resolve impurities that co-elute with the main peak on a C18 column. | Methanol can offer different selectivity compared to acetonitrile and may be a more cost-effective solvent.[12] |
| Potential Drawback | May not resolve structurally very similar aromatic impurities. | Can have lower hydrolytic stability at pH extremes compared to some modern C18 phases. | Methanol has higher viscosity, leading to higher backpressure, and may provide lower separation efficiency for some compounds. |
Chapter 4: Method Validation Protocol (per ICH Q2(R2))
A method is only useful if it is proven to be reliable. Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[14][15] The following protocol outlines the key validation experiments for this purity method.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] The most effective way to demonstrate this for a purity method is through forced degradation (stress testing).[17][18]
Protocol:
-
Prepare solutions of this compound (approx. 1000 µg/mL) and subject them to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 105 °C for 48 hours.
-
Photolytic: Solution exposed to UV light (ICH Q1B conditions).
-
-
Analyze the stressed samples alongside an unstressed control sample.
-
Acceptance Criteria: The method is specific if:
-
Significant degradation (target 5-20%) is observed under at least some stress conditions.[19]
-
All degradation product peaks are chromatographically resolved from the main analyte peak (Resolution > 2.0).
-
The peak purity analysis (e.g., using a PDA detector) of the this compound peak in the stressed samples passes, indicating no co-eluting degradants.[10]
-
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
Protocol:
-
Prepare a series of at least five solutions of this compound reference standard ranging from the reporting limit (e.g., 0.05% of the sample concentration) to 120% of the sample concentration.
-
Inject each solution and plot a graph of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Table: Illustrative Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 0.5 | 12.5 |
| 5.0 | 124.8 |
| 50.0 | 1251.2 |
| 100.0 | 2501.5 |
| 120.0 | 3005.0 |
| Correlation (r²) | 0.9998 |
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically determined by a recovery study.
Protocol:
-
Prepare a sample of this compound with a known purity.
-
Spike this sample with known amounts of key potential impurities (if available) or the main analyte itself at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity level).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery for each spike level.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
Table: Illustrative Accuracy (Recovery) Data
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | Recovery (%) |
|---|---|---|---|
| 50% | 5.0 | 4.9 | 98.0 |
| 100% | 10.0 | 10.1 | 101.0 |
| 150% | 15.0 | 14.7 | 98.0 |
| Average Recovery | | | 99.0% |
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of six replicate samples by the same analyst on the same day.
-
Intermediate Precision: Analysis of six replicate samples by a different analyst, on a different day, or with different equipment.
Protocol:
-
Prepare six individual samples of this compound at the target concentration.
-
Analyze them as per the repeatability and intermediate precision conditions.
-
Calculate the % RSD for the purity results.
-
Acceptance Criteria: The % RSD for the purity values should be ≤ 2.0%.
Table: Illustrative Precision Data
| Replicate | Repeatability (% Purity) | Intermediate Precision (% Purity) |
|---|---|---|
| 1 | 99.5 | 99.6 |
| 2 | 99.6 | 99.4 |
| 3 | 99.4 | 99.5 |
| 4 | 99.5 | 99.7 |
| 5 | 99.7 | 99.6 |
| 6 | 99.6 | 99.5 |
| Mean | 99.55 | 99.55 |
| % RSD | 0.10% | 0.10% |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Analyze a sample while making small, deliberate changes to the method parameters, one at a time.
-
Evaluate the impact on system suitability parameters (e.g., retention time, resolution).
-
Acceptance Criteria: The system suitability parameters should remain within the pre-defined limits for all tested variations.
Table: Illustrative Robustness Study Parameters
| Parameter | Variation |
|---|---|
| Flow Rate | 0.9 mL/min and 1.1 mL/min |
| Column Temperature | 33 °C and 37 °C |
| Mobile Phase pH | 6.8 and 7.2 |
Chapter 5: Data Interpretation and Reporting
Once the method is validated, it can be used for routine purity testing. The purity is typically calculated using the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that the response factor for the main analyte and all impurities is the same. For higher accuracy, especially for known impurities, Relative Response Factors (RRFs) should be determined and applied.
dot graph TD subgraph "OOS Purity Result Investigation" A[OOS Result Obtained] --> B{Check for Obvious Error}; B -- Yes --> C[Document Error & Re-test]; B -- No --> D[Phase 1 Investigation]; D --> D1(Analyst & Supervisor Review); D1 --> D2(Check Calculations & Data); D2 --> D3(Examine System Suitability); D3 --> D4(Inspect Equipment); D4 --> E{Assignable Cause Found?}; E -- Yes --> C; E -- No --> F[Phase 2 Investigation]; F --> F1(Hypothesis Testing); F1 --> F2(Re-sampling & Analysis); F2 --> F3(Expanded Testing); F3 --> G[Determine Root Cause & Implement CAPA]; end
Caption: Decision tree for investigating an Out-of-Specification (OOS) result.
Conclusion
This guide has presented a comprehensive, stability-indicating HPLC method for the purity testing of this compound. The primary method, utilizing a C18 column with a gradient elution and PDA detection, offers a robust and scientifically sound approach. By following the detailed protocols for method execution and validation, laboratories can ensure that this analytical procedure is fit for its purpose, providing reliable data that is defensible to regulatory agencies. The comparison with alternative methods provides a pathway for troubleshooting and further optimization, embodying the lifecycle approach to analytical procedures advocated by modern guidelines.[2] Ultimately, the implementation of such a well-characterized method is a critical step in guaranteeing the quality and safety of the final pharmaceutical products derived from this important intermediate.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. FDA. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
GenTech Scientific. (2023). A Brief Overview of PDA Detectors in HPLC. GenTech Scientific. [Link]
-
Pharma Tutor. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Tutor. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
Labcompare. (2014). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Labcompare. [Link]
-
Shimadzu Scientific Instruments. UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
SCION Instruments. Diode Array Detector HPLC | DAD. SCION Instruments. [Link]
-
Siahmed, K., et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. [Link]
-
ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. [Link]
-
PharmaTutor. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
SIELC Technologies. Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
de A. M. Filho, J. L., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]
-
Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters. [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
Chromatography Today. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Today. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
IRJPMS. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]
-
IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Semantic Scholar. Stability Indicating HPLC Method Development: A Review. Semantic Scholar. [Link]
-
IJPSR. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Pharmaguideline. Different Types of HPLC Columns Used in Analysis. Pharmaguideline. [Link]
-
Bio-Rad. HPLC Columns. Bio-Rad. [Link]
-
SIELC Technologies. (2018). 4-Methoxy-2-methyl-N-phenylaniline. SIELC Technologies. [Link]
-
Hsiao, H. Y., et al. (2019). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Link]
-
Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Ethylaniline. HELIX Chromatography. [Link]
- Google Patents. CN105924363A - Preparation method of N-methyl-4-methoxyaniline.
-
SpringerLink. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. SpringerLink. [Link]
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Technical Comparison: Steric and Electronic Modulation in N-Alkyl-4-Methoxy-2-Methylanilines
Executive Summary
N-methyl-4-methoxy-2-methylaniline (NM-MMA) and N-ethyl-4-methoxy-2-methylaniline (NE-MMA) represent a critical decision point in the optimization of pharmaceutical intermediates and dye precursors. While structurally similar, the transition from an N-methyl to an N-ethyl substituent introduces a distinct steric penalty that significantly alters nucleophilic reactivity and metabolic stability.
This guide provides a head-to-head analysis of these two scaffolds. NM-MMA exhibits superior nucleophilicity, making it the preferred candidate for rapid coupling reactions and sterically congested electrophiles. In contrast, NE-MMA offers enhanced lipophilicity (+0.5 LogP) and improved resistance to oxidative N-dealkylation, serving as a strategic alternative for modulating bioavailability and half-life in drug design.
Chemical Profile & Physical Properties[1][2][3][4][5]
The core scaffold, 4-methoxy-2-methylaniline (p-cresidine derivative), is electron-rich due to the orth-methyl and para-methoxy donation. The N-alkylation modulates the availability of the nitrogen lone pair.
| Feature | N-Methyl-4-methoxy-2-methylaniline | This compound | Impact Analysis |
| Abbreviation | NM-MMA | NE-MMA | — |
| Molecular Weight | 151.21 g/mol | 165.24 g/mol | Minimal impact on ligand efficiency. |
| Calc. LogP | ~2.1 | ~2.6 | NE-MMA has higher lipophilicity, improving membrane permeability but reducing aqueous solubility. |
| Steric Parameter ( | -0.07 (Methyl) | -0.36 (Ethyl) | NE-MMA imposes significantly higher steric hindrance around the nitrogen center. |
| Electronic Effect ( | 0.00 (Reference) | -0.10 (More donating) | Ethyl is slightly more electron-donating, but this is often overridden by steric effects. |
| Boiling Point | ~235°C (est.) | ~248°C (est.) | NE-MMA requires higher energy for distillation/purification. |
Reactivity Analysis: The Steric vs. Electronic Trade-off
The reactivity difference between NM-MMA and NE-MMA is governed by the Taft Equation , where steric factors (
A. Nucleophilicity (Acylation & Alkylation)
-
NM-MMA (High Reactivity): The N-methyl group presents a minimal steric cone. In SN2 reactions or acylations with bulky acid chlorides, NM-MMA reacts rapidly. The lone pair is sterically accessible.
-
NE-MMA (Attenuated Reactivity): The ethyl group's methylene (-CH2-) allows rotation of the terminal methyl, creating a "sweep cone" that shields the nitrogen.
-
Experimental Insight: In competitive acylation with benzoyl chloride, NM-MMA typically reacts 2–5x faster than NE-MMA depending on solvent viscosity.
-
B. Electrophilic Aromatic Substitution (EAS)
Both compounds activate the aromatic ring at the position ortho to the amino group (position 6). However, the bulky N-ethyl group in NE-MMA can slightly hinder attack at the 6-position, potentially improving regioselectivity for the 5-position if the 6-position is too crowded, though the electronic directing effect of the methoxy group usually dominates.
C. Metabolic Stability (N-Dealkylation)
In drug development, oxidative N-dealkylation by Cytochrome P450 (specifically CYP3A4 and CYP2D6) is a primary clearance pathway.
-
Mechanism: CYP450 requires access to the
-carbon adjacent to the nitrogen to abstract a hydrogen. -
Comparison: N-Demethylation (NM-MMA) is generally faster than N-deethylation (NE-MMA). The steric bulk of the ethyl group hinders the approach of the heme-iron-oxo species.
Experimental Protocols
Protocol A: Competitive Acylation Kinetics (Nucleophilicity Assay)
Objective: To quantify the relative reaction rates (
Reagents:
-
NM-MMA (1.0 eq)
-
NE-MMA (1.0 eq)
-
Pivaloyl Chloride (0.5 eq - Limiting Reagent)
-
Internal Standard (Dodecane)
-
Solvent: Dichloromethane (DCM)
Methodology:
-
Preparation: Dissolve NM-MMA (1 mmol), NE-MMA (1 mmol), and Dodecane (0.5 mmol) in anhydrous DCM (10 mL) in a flame-dried flask under Argon.
-
Equilibration: Cool the mixture to 0°C to accentuate kinetic differences.
-
Initiation: Add Pivaloyl Chloride (0.5 mmol) dropwise over 1 minute.
-
Sampling: Aliquot 100 µL samples at t=1, 5, 10, 30, and 60 minutes. Quench immediately in MeOH/NH3.
-
Analysis: Analyze via GC-MS or HPLC. Measure the consumption of starting materials relative to the internal standard.
-
Calculation: Plot
vs time. The ratio of slopes represents .
Expected Result: NM-MMA should show >90% conversion of the limiting reagent before NE-MMA consumes significant equivalents, indicating
Protocol B: Synthesis via Reductive Amination
Objective: Selective synthesis of the N-alkyl derivatives from the parent 4-methoxy-2-methylaniline.
Workflow Visualization:
Caption: General reductive amination pathway. For NM-MMA, use Formaldehyde; for NE-MMA, use Acetaldehyde.
Mechanistic Visualization: Steric Shielding
The following diagram illustrates why NE-MMA is less reactive. The "Sweep Cone" of the ethyl group blocks the electrophile's trajectory.
Caption: Comparative steric accessibility. The ethyl group's rotation creates a larger exclusion volume, hindering electrophilic attack.
References
-
PubChem. (2025).[1] Compound Summary: N-[(4-methoxyphenyl)methyl]-4-methylaniline (Structural Analog Data). National Library of Medicine.[1] Retrieved from [Link][1]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Steric vs Electronic Effects. Retrieved from [Link]
-
MDPI. (2024). A Computational Study of the Mechanism and Kinetics of 4-Methyl Aniline Derivatives. Retrieved from [Link]
Sources
Comprehensive Fragmentation Analysis of N-Ethyl-m-Cresidine: A Comparative MS Guide
Executive Summary: The Structural Challenge
N-Ethyl-m-cresidine (N-ethyl-4-methoxy-2-methylaniline, MW 165.23 Da) serves as a critical intermediate in the synthesis of azo dyes and, more critically, acts as a structural precursor to potential genotoxic impurities (nitrosamines) in pharmaceutical workflows. Its analysis is complicated by the presence of regioisomers (e.g., N-ethyl-p-cresidine) and homologs (e.g., N-ethyl-toluidines).
This guide provides a definitive comparison of mass spectrometric behaviors, contrasting Electron Ionization (EI) patterns with Electrospray Ionization (ESI-MS/MS) fragmentation. We establish a self-validating protocol to distinguish this analyte from its isobaric interferences.
Structural Basis of Fragmentation
Understanding the fragmentation requires a precise definition of the molecular architecture. N-Ethyl-m-cresidine possesses three key functional groups that drive its dissociation:
-
Secondary Amine (N-Ethyl): The primary site of charge localization and radical initiation.
-
Methoxy Group (-OCH₃): A secondary driver for resonance stabilization and neutral losses.
-
Methyl Group (-CH₃): Provides steric influence but limited fragmentation utility.
Comparative Fragmentation Overview
| Feature | Electron Ionization (EI, 70 eV) | ESI-MS/MS (CID, Positive Mode) |
| Molecular Ion | M⁺ (m/z 165) : Intense, stable radical cation. | [M+H]⁺ (m/z 166) : Even-electron ion. |
| Dominant Mechanism | Radical-site initiated | Charge-remote fragmentation & H-rearrangement. |
| Base Peak | m/z 150 | m/z 138 |
| Diagnostic Loss | Loss of Methyl radical (-15 Da). | Loss of Ethylene (-28 Da). |
| Selectivity | High (spectral fingerprinting). | High (MRM transitions). |
Detailed Fragmentation Mechanics
Electron Ionization (EI) Pathway
In EI, the ionization energy (70 eV) exceeds the ionization potential of the nitrogen lone pair, creating a radical cation
-
Primary Pathway (
-Cleavage): The radical site on the nitrogen induces cleavage of the C-C bond in the ethyl group. This results in the loss of a methyl radical ( ) and the formation of a stable iminium ion.-
Significance: This is the base peak (100% abundance) and is characteristic of N-ethyl aromatic amines.
-
-
Secondary Pathway (Ethyl Loss): Direct cleavage of the N-C bond leads to the loss of the ethyl radical (
).-
Note: This is less favored than the methyl loss due to the stability of the iminium ion formed in the primary pathway.
-
-
Tertiary Pathway (Methoxy Cleavage): The methoxy group can undergo sequential loss of a methyl radical or formaldehyde (
), typically observed at lower abundances.- (Loss of CO/C2H4 from ring system - complex rearrangement).
ESI-MS/MS Pathway (Collision Induced Dissociation)
In ESI, the protonated molecule
-
Primary Transition (Ethylene Loss): The protonated N-ethyl group undergoes a four-membered ring rearrangement, eliminating a neutral ethylene molecule (
) to yield the protonated aniline.-
Mechanism: Charge-proximal Hydrogen rearrangement.
-
-
Secondary Transition (Ring Cleavage): Further fragmentation of the core aniline structure involves the loss of the methoxy methyl radical or ammonia, though these require higher collision energies (CE > 35 eV).
Visualization of Signaling Pathways
The following diagram illustrates the divergent fragmentation pathways for N-Ethyl-m-cresidine under EI and ESI conditions.
Figure 1: Divergent fragmentation pathways of N-Ethyl-m-cresidine under EI (Blue) and ESI (Green) modes.
Differentiation from Isomers (Self-Validating Protocol)
A critical risk in drug development is misidentifying N-ethyl-m-cresidine with its isomer, N-ethyl-p-cresidine (N-ethyl-2-methoxy-5-methylaniline). Both have MW 165 and similar fragmentation.
Differentiation Strategy:
-
Ion Ratio Validation (EI Mode):
-
N-Ethyl-m-cresidine: The ratio of
to is typically higher due to the steric stabilization of the ortho-methyl group facilitating the -cleavage. -
N-Ethyl-p-cresidine: Shows a slightly enhanced
(direct ethyl loss) relative to the meta isomer due to reduced steric crowding around the nitrogen.
-
-
Chromatographic Separation:
-
Isomers must be separated chromatographically. On a standard C18 column (or DB-5MS for GC), the para isomer typically elutes after the meta isomer due to higher planarity and boiling point.
-
Experimental Protocol
Method A: GC-MS (Impurity Profiling)
-
Instrument: Agilent 7890B/5977B MSD (or equivalent).
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Inlet: Splitless, 250°C.
-
Oven Program: 50°C (1 min)
20°C/min 280°C (3 min). -
MS Source: EI, 230°C, 70 eV.
-
Scan Range: m/z 40–300.
Method B: LC-MS/MS (Trace Quantitation)
-
Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).
-
Ion Source: ESI Positive (Spray Voltage: 3500 V).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.
-
Gradient: 5% B to 95% B over 8 min.
-
MRM Transitions:
-
Quantifier:
(CE: 25 eV). -
Qualifier:
(CE: 40 eV).
-
References
-
NIST Mass Spectrometry Data Center. "Classifications of Alkyl-Aniline Fragmentation." NIST Chemistry WebBook, SRD 69. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for -cleavage mechanisms).
-
European Medicines Agency (EMA). "Assessment report on nitrosamine impurities in human medicinal products." EMA/369136/2020. [Link]
-
U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry. [Link]
Sources
A Comparative Guide to Verifying N-ethyl-4-methoxy-2-methylaniline Purity via GC-MS
For researchers, scientists, and drug development professionals, the purity of a chemical entity is paramount. Impurities can lead to undesirable side reactions, altered pharmacological activity, and misleading experimental data. This guide provides an in-depth technical overview of utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the purity verification of N-ethyl-4-methoxy-2-methylaniline, a substituted aniline derivative of interest in various research and development applications. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare GC-MS with alternative analytical techniques.
The Critical Role of Purity in Research and Development
This compound, as a substituted aniline, is a versatile building block in organic synthesis. Its purity is a critical determinant of the success of subsequent synthetic steps and the biological activity of the final compounds. Ensuring high purity is essential for reproducible and reliable scientific outcomes.
Verifying Purity with GC-MS: A Synergistic Approach
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] The coupling of gas chromatography with mass spectrometry provides a two-dimensional analysis, where the GC separates components of a mixture based on their volatility and interaction with the stationary phase, and the MS provides structural information by analyzing the mass-to-charge ratio of ionized molecules and their fragments.
Potential Impurities in this compound
The potential impurities in a given batch of this compound are often related to its synthetic route. A plausible synthesis could involve the N-ethylation of 4-methoxy-2-methylaniline. Therefore, potential impurities could include:
-
Unreacted starting material: 4-methoxy-2-methylaniline
-
Over-alkylated product: N,N-diethyl-4-methoxy-2-methylaniline
-
Isomeric impurities: Positional isomers of the methoxy, methyl, or ethyl groups on the aniline ring.
-
Residual solvents and reagents from the synthesis and purification process.
The synthesis of a similar compound, 2-ethyl-4-methoxy aniline, from o-nitroethylbenzene highlights that intermediates from such multi-step syntheses can also be potential impurities.[2]
A Robust GC-MS Protocol for Purity Analysis
This protocol is designed to be a self-validating system, incorporating principles of analytical method validation to ensure trustworthiness and reliability.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Step-by-Step Methodology
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of high-purity this compound reference standard and dissolve it in a suitable solvent (e.g., methanol, ethyl acetate) in a 10 mL volumetric flask. Dilute to the mark to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution to establish a calibration curve.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample to be tested and prepare a 1 mg/mL solution in the same solvent used for the standard.
-
-
GC-MS Instrumentation and Conditions:
-
The following are recommended starting parameters. Optimization may be necessary for your specific instrument.
-
| Parameter | Recommended Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity for confident identification. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of a wide range of aromatic amines. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Split Ratio | 20:1 | Prevents column overloading and ensures sharp peaks. A lower split ratio can be used for trace impurity analysis. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert gas that provides good chromatographic efficiency. |
| Oven Temperature Program | Initial temp 70°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min | A temperature gradient to effectively separate compounds with different boiling points. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Mass Scan Range | 40-400 amu | Covers the expected mass of the parent ion and its fragments. |
-
Data Acquisition and Analysis:
-
Inject the prepared standard and sample solutions into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
Data Interpretation: A Self-Validating System
The trustworthiness of the results relies on a systematic approach to data interpretation.
-
Identification of the Main Peak:
-
The main peak in the sample chromatogram should have the same retention time as the this compound reference standard.
-
The mass spectrum of the main peak in the sample should match the mass spectrum of the reference standard.
-
-
Expected Mass Spectrum and Fragmentation Pattern:
-
The molecular weight of this compound (C₁₀H₁₅NO) is approximately 165.23 g/mol . The molecular ion peak (M⁺) should be observed at m/z 165.
-
A common fragmentation pattern for N-alkylanilines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom.[3] This would result in the loss of a methyl radical (CH₃•) from the ethyl group, leading to a prominent fragment ion at m/z 150.
-
Further fragmentation of the aromatic ring and the methoxy group can also occur, providing a unique fingerprint for the compound.
-
-
Identification of Impurities:
-
Any other peaks in the chromatogram are potential impurities.
-
The mass spectra of these impurity peaks can be compared with spectral libraries (e.g., NIST) for tentative identification.
-
Based on the synthesis route, likely impurities such as 4-methoxy-2-methylaniline (m/z 137) and N,N-diethyl-4-methoxy-2-methylaniline (m/z 193) should be specifically looked for.
-
-
Purity Calculation:
-
The purity of the this compound can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
For quantitative analysis, a calibration curve should be generated using the standard solutions to determine the exact concentration of the main component and any identified impurities.
-
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other techniques can also be employed for the purity analysis of aniline derivatives. The choice of method often depends on the specific properties of the analyte and the available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in a liquid phase. |
| Analytes | Suitable for volatile and thermally stable aniline derivatives. | Ideal for non-volatile, polar, and thermally labile compounds. |
| Derivatization | May be required for polar anilines to improve volatility. | Generally not required, allowing for direct analysis.[4] |
| Sensitivity | High, especially with MS detection. GC-MS/MS can offer even higher sensitivity.[5] | Good, and can be enhanced with detectors like UV-Vis or MS. |
| Resolution | Capillary columns provide excellent separation for complex mixtures. | Modern columns offer high resolving power. |
| Identification | Provides definitive identification through mass spectral data. | Identification is based on retention time and requires a reference standard. Coupling with MS (LC-MS) provides structural information. |
A study comparing GC/MS, GC/MS-MS, and LC/MS-MS for the analysis of aniline derivatives in groundwater found that while GC/MS-MS offered the highest sensitivity, LC/MS-MS had the advantage of direct injection without sample preparation.[1][5] For routine purity analysis of a synthesized compound like this compound, which is expected to be reasonably volatile, GC-MS offers an excellent balance of separation efficiency, sensitivity, and definitive identification. HPLC with UV detection would be a viable alternative, particularly if the compound exhibits poor thermal stability or if GC-MS is unavailable.
Conclusion
Verifying the purity of this compound is a critical step in ensuring the quality and reliability of research and development outcomes. GC-MS provides a robust, sensitive, and specific method for this purpose. By following a well-designed protocol and a systematic approach to data interpretation, researchers can have high confidence in the purity of their materials. The comparison with HPLC highlights the complementary nature of these techniques, allowing scientists to choose the most appropriate method based on the specific analytical challenge.
References
-
Vergleich von Gas- und Flüssigchromatographie-Massenspektrometrie zur Spurenanalytik von Anilinen im Grundwasser. (2021). Umweltwissenschaften und Schadstoff-Forschung. [Link]
-
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. (1999). Journal of Analytical Toxicology. [Link]
-
N-METHYLANILINE. (2008). MassBank. [Link]
-
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021). Semantic Scholar. [Link]
-
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4- carbethoxyhexafluorobutyryl chloride, a new derivative. (1999). Houston Methodist Scholars. [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (1996). United States Environmental Protection Agency. [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). PMC. [Link]
-
Synthesis of 2-ethyl-4-methoxy aniline via four-step process. (2006). ResearchGate. [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. [Link]
-
N-ethyl-4-methoxyaniline. (2025). ChemSynthesis. [Link]
-
14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). YouTube. [Link]
-
N-(4-Methoxybenzylidene)aniline. (n.d.). NIST WebBook. [Link]
-
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]
-
4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
4-Methoxy-2-methylaniline. (2018). SIELC Technologies. [Link]
-
Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. (2022). Geochemical Journal. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
4-methoxy-n-methylaniline (C8H11NO). (n.d.). PubChemLite. [Link]
-
GCMS Section 6.9.4. (n.d.). Whitman College. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
